7-nitro-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
7-nitro-2-oxo-2H-chromene-3-carboxylic acid: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the nitration of 2-oxo-2H-chromene-3-carboxylic acid. One common method includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Reduction: 7-amino-2-oxo-2H-chromene-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry: 7-nitro-2-oxo-2H-chromene-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of certain bacteria and cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for use in colorants and fluorescent materials .
Mechanism of Action
The mechanism of action of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
7-amino-2-oxo-2H-chromene-3-carboxylic acid: A reduced form of 7-nitro-2-oxo-2H-chromene-3-carboxylic acid with an amino group instead of a nitro group.
7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: A hydroxylated derivative with a hydroxy group at the 7th position.
7-ethynyl-2-oxo-2H-chromene-3-carboxylic acid: An ethynyl derivative with an ethynyl group at the 7th position.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to undergo reduction and substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the nitro group contributes to the compound’s antimicrobial and anticancer properties, distinguishing it from other coumarin derivatives .
Properties
IUPAC Name |
7-nitro-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6/c12-9(13)7-3-5-1-2-6(11(15)16)4-8(5)17-10(7)14/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPKHKOFYXFQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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